molecular formula C23H20N2O4 B5226433 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide

Cat. No. B5226433
M. Wt: 388.4 g/mol
InChI Key: HOXDBYITUNCJMU-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide, also known as BMB-314, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been investigated for its anti-cancer, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. In particular, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer cells and is involved in multiple signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects that contribute to its potential therapeutic applications. In addition to its anti-cancer properties, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide in lab experiments is its relatively low toxicity, which makes it a suitable candidate for further preclinical and clinical studies. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide. One direction is to investigate its potential therapeutic applications in other fields of medicine, such as inflammatory and neurodegenerative diseases. Another direction is to further elucidate its mechanism of action and identify other targets for its anti-cancer effects. Additionally, the development of more soluble analogs of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide may enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide involves a multi-step process that includes the condensation of 5-ethyl-2-amino-1,3-benzoxazole with 4-hydroxy-3-methoxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer therapy.

properties

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-14-7-10-21-19(11-14)25-23(29-21)18-13-16(8-9-20(18)26)24-22(27)15-5-4-6-17(12-15)28-2/h4-13,26H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXDBYITUNCJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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